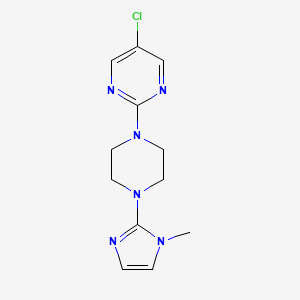

5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-chloro-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEUHMFGDZYUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chloro group. Subsequently, the piperazine ring is constructed through a series of reactions involving amine and carbonyl compounds.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help optimize the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine can be utilized to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural similarity to other biologically active molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of materials and chemicals. Its unique properties may be harnessed for various applications, including the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism by which 5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Compound 21b ()

- Structure : 3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole.

- Comparison: Replaces the pyrimidine core with an imidazo[4,5-b]pyridine system, fused with an additional imidazole ring. Retains the 1-methylimidazole-piperazine motif but introduces a methylisoxazole group.

Nitroimidazole Analogs ()

- Example : 2-(4-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)pyrimidine.

- Comparison: Features a nitro group on the imidazole ring, absent in the target compound. Substitutes 1-methylimidazole with benzyl and methyl groups, increasing steric bulk. Synthetic Yield: 74% (vs.

Substituent Modifications and Pharmacophore Diversity

Pyrazolo[1,5-a]Pyrimidine Derivatives ()

- Example : 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole.

- Comparison :

Imidazolidine-Dione Derivatives ()

- Example: 5-(4-Amino-6-imino-2-oxo-5-(1-phenylethylidene)-5,6-dihydropyrimidin-1(2H)-yl)imidazolidine-2,4-dione.

- Comparison: Integrates an imidazolidine-dione ring system, introducing additional hydrogen-bonding sites.

Biological Activity

5-Chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15ClN4

- Molecular Weight : 248.74 g/mol

- CAS Number : 1185170-83-5

The compound exhibits its biological activity primarily through interactions with specific biological targets, particularly in the central nervous system and various signaling pathways. It has been noted for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Effects : The compound has shown potential anxiolytic properties, reducing anxiety-related behaviors in rodent models. This is likely related to its interaction with GABAergic systems.

- Antimicrobial Activity : Some studies suggest that derivatives of this compound possess antimicrobial properties, particularly against certain strains of bacteria and fungi, indicating a broader spectrum of biological activity.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values indicating significant potency.

Study on Antidepressant Effects

A study conducted on mice evaluated the antidepressant effects of the compound through forced swim tests and tail suspension tests. Results indicated a significant reduction in immobility times compared to control groups, suggesting an antidepressant-like effect mediated by serotonergic pathways.

Antimicrobial Efficacy

Another study assessed the antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. The compound demonstrated minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics, suggesting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.